molecular formula C8H4ClNO2 B1630522 6-Chloroisatin CAS No. 6341-92-0

6-Chloroisatin

Cat. No. B1630522
CAS RN: 6341-92-0
M. Wt: 181.57 g/mol
InChI Key: RVXLBLSGEPQBIO-UHFFFAOYSA-N
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Description

6-Chloroisatin, also known as 6-chloro-1-indanone, is an important organic compound with a variety of applications in the laboratory. It is a synthetic molecule with a wide range of uses, from drug synthesis to analytical chemistry. 6-Chloroisatin has been used for the synthesis of a variety of drugs, including antifungal, anti-inflammatory, and antimalarial agents. It is also used as an intermediate in the synthesis of a variety of organic compounds. 6-Chloroisatin is an important compound in the field of analytical chemistry, as it can be used as a reagent in a variety of reactions, including the determination of the presence of certain compounds in a sample.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

6-Chloroisatin derivatives, including chloroisatin-3-semicarbazones and hydrazones, have been synthesized and tested for antimicrobial activities. These compounds demonstrated significant antibacterial activity against various pathogenic bacteria and some showed good antifungal activity comparable to clotrimazole. However, they were found inactive in antitubercular screening (Pandeya, Raja, & Nath, 2006).

Structural Properties and Bioactivities

New hydrazones derived from 5-chloroisatin have been synthesized, characterized, and demonstrated potent anti-oxidant potential. These compounds were also screened for in vitro cholinesterases inhibition, showing effective inhibition against AChE and BChE (Arshad et al., 2021).

Synthesis Acceleration Using Microwave Irradiation

Microwave irradiation has been employed to accelerate the synthesis of various derivatives from isatin and 5-chloroisatin. This method significantly hastens the conversion process (Ashry, Ramadan, Hamid, & Hagar, 2004).

N-Alkylation Methods and Antibacterial Activity

New 5-Chloroisatin derivatives have been synthesized using N-alkylation, showing good antibacterial activity against various organisms. This highlights the potential of 5-Chloroisatin derivatives in antimicrobial applications (Tribak et al., 2017).

Synthesis of Derivatives for Drug Synthesis

4-Chloroisatin has been used as an intermediate in the synthesis of 5-chloroisatin, which can be transformed to 5-chloro-2-indolinone, demonstrating its role in the synthesis of pharmacologically relevant compounds (Sun & Cai, 2009).

Role in the Synthesis of Heterocyclic Compounds

5-Chloroisatin is used as a starting material for the synthesis of heterocyclic compounds and substrates for drug synthesis, indicating its significance in pharmaceutical chemistry (Tribak et al., 2017).

Muscle Relaxant Effects

5-Chloroisatin derivatives have been tested for their myorelaxant activity, with computational investigations supporting the experimental data. This suggests potential applications in the development of muscle relaxants (Tribak et al., 2018).

properties

IUPAC Name

6-chloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLBLSGEPQBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287009
Record name 6-Chloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroisatin

CAS RN

6341-92-0
Record name 6341-92-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroindoline-2,3-dione
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one (21.34 g, 59.7 mmol) was suspended in a 4:1 (v:v) mixture of MeOH (172 mL): water (43 mL) and heated at reflux for 19 hr. The reaction was cooled in an ice bath and filtered. The red solid was washed once with cold CH3OH and dried to give the title compound as a red solid (10.49 g, 88% yield). NMR (400 MHz, DMSO-d6): consistent. MS: (API-ES+) m/z 182/184 [M+H], 1 chlorine pattern observed.
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
SN Pandeya, AS Raja, G Nath - 2006 - nopr.niscpr.res.in
… 4-chloro and 6-chloroisatin with several substituted … 6-chloroisatin series have exhibited good antimicrobial activity than that obtained from 4-chloroisatins. Compounds, 6-chloroisatin…
Number of citations: 19 nopr.niscpr.res.in
J Bergman, B Stensland - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
… The structure of 25 was proven by an independent synthetic reduction of 6-chloroisatin with hypophosphorous acid. This reductive agent previously had been used on one single …
Number of citations: 14 onlinelibrary.wiley.com
EA Kraynack, JE Dalgard, FCA Gaeta - Tetrahedron letters, 1998 - Elsevier
… The 4- and 6-chloroisatin isomers are purified by tedious fractional precipitation with acid, which requires much trial and error. 5,6-Dichloroisatin is prepared by treating 6chloroisatin (…
Number of citations: 51 www.sciencedirect.com
SN Pandeya, AS Raja, JP Stables - J Pharm Pharm Sci, 2002 - sites.ualberta.ca
… Compound 3 [6-chloroisatin-3- (4-bromophenyl) semicarbazone] exhibited excellent activity (50% protection after 0.5 h and 100% protection after 2 h at 30mg/kg) in MES test after per …
Number of citations: 223 sites.ualberta.ca
NK Brown, TT Nguyen, K Taghizadeh… - Chemical research in …, 1992 - ACS Publications
… 400 mL of cracked ice and allowed to stand for 30 min during which a mixture (approximately 1:1) of 4-chloroisatin and 6-chloroisatin precipitated. The isatins were collected by filtration …
Number of citations: 4 pubs.acs.org
T Kearney - 1992 - search.proquest.com
… 7-chloro-4-hydroxy-quinoline 55 with nitrous acid gave 7-chloro-3,4-dihydro-2-hydroxy-3-hydroxyamino-4-oxoquinoline 56 which, when boiled with sulphuric acid, yielded 6-chloroisatin…
Number of citations: 0 search.proquest.com
AM Al-Majid, M Ali, MS Islam, S Alshahrani… - Molecules, 2021 - mdpi.com
A new series of di-spirooxindole analogs, engrafted with oxindole and cyclohexanone moieties, were synthesized. Initially, azomethine ylides were generated via reaction of the …
Number of citations: 12 www.mdpi.com
MR Almeida, GG Leitão, BV Silva… - Journal of the Brazilian …, 2010 - SciELO Brasil
… and 6-chloroisatin with 7.3 and 6.8 min retention times, respectively. 4-Chloroisatin was obtained in a pure form in tubes 33-60 (20 mg, K D approx. 1.9, yielding 42%) and 6-chloroisatin …
Number of citations: 26 www.scielo.br
AV Konstantinov, RV Shafigulin, MM Il'in… - Russian Journal of …, 2013 - Springer
… Table 5 shows the regression equations of these dependences for the following sor bates: isatin, 7 fluoroisatin, 5 methylisatin, 5 ethyl 4 chloroisatin, and 5 ethyl 6 chloroisatin. …
Number of citations: 2 link.springer.com
AE Senear, H Sargent, JF Mead… - Journal of the American …, 1946 - ACS Publications
… the development of suitable laboratory syntheses of 4-chloroisatin and 6-chloroisatin. … Summary The preparation and characterization of 4chloro and 6-chloroisatin and their conversion …
Number of citations: 45 pubs.acs.org

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